molecular formula C11H15NO3 B1524032 (S)-Benzyl 2-amino-3-methoxypropanoate CAS No. 791782-11-1

(S)-Benzyl 2-amino-3-methoxypropanoate

Cat. No. B1524032
M. Wt: 209.24 g/mol
InChI Key: PLGIWPZJAPVLTD-JTQLQIEISA-N
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Patent
US09139513B2

Procedure details

To a solution of O-methyl-D,L-serine benzyl ester (50 mg, 0.239 mol) in 4-methyl-2-pentanone (500 mL) was added N-acetyl-L-methionine (45.7 g, 0.239 mol) at 25° C. The reaction mixture was heated to 50° C. and stirred for 2 hours, then allowed to cool to 25° C. and stirred for 16 hours at 25-30° C. The resulting solid material was filtered and dried at 60° C. for 3 hours. The mother liquors were evaporated. The isolated solid material (66 g) was dissolved in water (132 mL) at 25° C. The aqueous solution was basified with aqueous Na2CO3 solution (1M; 0.28 mol) at 5-10° C. The reaction mixture was extracted with dichloromethane (3×330 mL) at 25-30° C. The organic layer was dried over Na2SO4 and the solvent was evaporated under reduced pressure to afford O-methyl-D-serine benzyl ester as a light brown liquid (32.6 g, 66%). Chiral purity: 94.6%. Chemical purity: 98.3%.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
N-acetyl-L-methionine
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:15])[CH:10]([CH2:12][O:13][CH3:14])[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N[C@H](C(O)=O)CCSC)(=O)C.C([O-])([O-])=O.[Na+].[Na+]>CC(C)CC(=O)C>[CH2:1]([O:8][C:9](=[O:15])[C@@H:10]([CH2:12][O:13][CH3:14])[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(N)COC)=O
Name
N-acetyl-L-methionine
Quantity
45.7 g
Type
reactant
Smiles
C(C)(=O)N[C@@H](CCSC)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(CC(C)=O)C
Step Two
Name
Quantity
0.28 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hours at 25-30° C
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The resulting solid material was filtered
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mother liquors were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The isolated solid material (66 g) was dissolved in water (132 mL) at 25° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane (3×330 mL) at 25-30° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC([C@H](N)COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09139513B2

Procedure details

To a solution of O-methyl-D,L-serine benzyl ester (50 mg, 0.239 mol) in 4-methyl-2-pentanone (500 mL) was added N-acetyl-L-methionine (45.7 g, 0.239 mol) at 25° C. The reaction mixture was heated to 50° C. and stirred for 2 hours, then allowed to cool to 25° C. and stirred for 16 hours at 25-30° C. The resulting solid material was filtered and dried at 60° C. for 3 hours. The mother liquors were evaporated. The isolated solid material (66 g) was dissolved in water (132 mL) at 25° C. The aqueous solution was basified with aqueous Na2CO3 solution (1M; 0.28 mol) at 5-10° C. The reaction mixture was extracted with dichloromethane (3×330 mL) at 25-30° C. The organic layer was dried over Na2SO4 and the solvent was evaporated under reduced pressure to afford O-methyl-D-serine benzyl ester as a light brown liquid (32.6 g, 66%). Chiral purity: 94.6%. Chemical purity: 98.3%.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
N-acetyl-L-methionine
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:15])[CH:10]([CH2:12][O:13][CH3:14])[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N[C@H](C(O)=O)CCSC)(=O)C.C([O-])([O-])=O.[Na+].[Na+]>CC(C)CC(=O)C>[CH2:1]([O:8][C:9](=[O:15])[C@@H:10]([CH2:12][O:13][CH3:14])[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(N)COC)=O
Name
N-acetyl-L-methionine
Quantity
45.7 g
Type
reactant
Smiles
C(C)(=O)N[C@@H](CCSC)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(CC(C)=O)C
Step Two
Name
Quantity
0.28 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hours at 25-30° C
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The resulting solid material was filtered
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mother liquors were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The isolated solid material (66 g) was dissolved in water (132 mL) at 25° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane (3×330 mL) at 25-30° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC([C@H](N)COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09139513B2

Procedure details

To a solution of O-methyl-D,L-serine benzyl ester (50 mg, 0.239 mol) in 4-methyl-2-pentanone (500 mL) was added N-acetyl-L-methionine (45.7 g, 0.239 mol) at 25° C. The reaction mixture was heated to 50° C. and stirred for 2 hours, then allowed to cool to 25° C. and stirred for 16 hours at 25-30° C. The resulting solid material was filtered and dried at 60° C. for 3 hours. The mother liquors were evaporated. The isolated solid material (66 g) was dissolved in water (132 mL) at 25° C. The aqueous solution was basified with aqueous Na2CO3 solution (1M; 0.28 mol) at 5-10° C. The reaction mixture was extracted with dichloromethane (3×330 mL) at 25-30° C. The organic layer was dried over Na2SO4 and the solvent was evaporated under reduced pressure to afford O-methyl-D-serine benzyl ester as a light brown liquid (32.6 g, 66%). Chiral purity: 94.6%. Chemical purity: 98.3%.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
N-acetyl-L-methionine
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:15])[CH:10]([CH2:12][O:13][CH3:14])[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N[C@H](C(O)=O)CCSC)(=O)C.C([O-])([O-])=O.[Na+].[Na+]>CC(C)CC(=O)C>[CH2:1]([O:8][C:9](=[O:15])[C@@H:10]([CH2:12][O:13][CH3:14])[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(N)COC)=O
Name
N-acetyl-L-methionine
Quantity
45.7 g
Type
reactant
Smiles
C(C)(=O)N[C@@H](CCSC)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(CC(C)=O)C
Step Two
Name
Quantity
0.28 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hours at 25-30° C
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The resulting solid material was filtered
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mother liquors were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The isolated solid material (66 g) was dissolved in water (132 mL) at 25° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane (3×330 mL) at 25-30° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC([C@H](N)COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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